

# WAY-100635 Technical Support Center: Experimental Guides and FAQs

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## Compound of Interest

Compound Name: WAY-608094

Cat. No.: B15552400

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This technical support center provides essential information for researchers and scientists utilizing WAY-100635 in their experiments. It includes guidance on dose conversion between species, detailed experimental protocols, and troubleshooting advice to address common challenges.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary mechanism of action of WAY-100635?

WAY-100635 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] It binds with high affinity to 5-HT1A receptors, effectively blocking the action of endogenous serotonin and synthetic 5-HT1A agonists.[3] WAY-100635 is considered a "silent" antagonist, meaning it does not have intrinsic agonist activity.[4]

**Q2:** Are there any known off-target effects of WAY-100635?

Yes, a significant off-target effect of WAY-100635 is its potent agonist activity at the dopamine D4 receptor.[1][5][6][7][8] Studies have shown that WAY-100635 has a high affinity for D4 receptors, with a binding affinity only about tenfold lower than its affinity for 5-HT1A receptors.[1][5][6] This is a critical consideration for interpreting experimental results, as some observed effects may be mediated by D4 receptor activation rather than 5-HT1A receptor antagonism.[5][7]

**Q3:** What is the recommended solvent and storage for WAY-100635?

WAY-100635 maleate salt is soluble in water, dimethyl sulfoxide (DMSO), and ethanol. The solubility can vary, so it is advisable to consult the manufacturer's datasheet. Solutions of WAY-100635 are reported to be unstable and should be prepared fresh for each experiment. For long-term storage, the solid form should be kept under desiccating conditions.

Q4: How should I convert a known effective dose of WAY-100635 from one animal species to another?

Dose conversion between species is most accurately performed using allometric scaling, which takes into account the body surface area of the animals. A common method involves using the following formula:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

The Km factor is calculated as body weight (kg) divided by body surface area (m<sup>2</sup>). The following table provides Km values for various species, which can be used to calculate dose conversions.

## Data Presentation: Dose Conversion Table

The following table provides reported doses of WAY-100635 used in various species and the calculated Human Equivalent Dose (HED) based on allometric scaling. These values should be used as a starting point for dose-ranging studies.

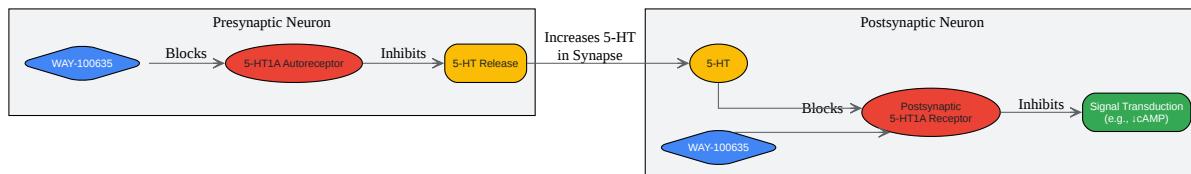
Animal Species	Dose Range (mg/kg)	Administration Route	Human Equivalent Dose (HED) (mg/kg) <sup>1</sup>	Reference
Mouse	0.01 - 5	s.c., i.p.	0.0008 - 0.41	[9][10]
Rat	0.003 - 1	s.c., i.v., i.p.	0.0005 - 0.16	[2][3][11][12]
Guinea Pig	0.01	s.c.	0.002	[3]
Cat	0.025 - 0.5	i.v.	0.013 - 0.26	[13]

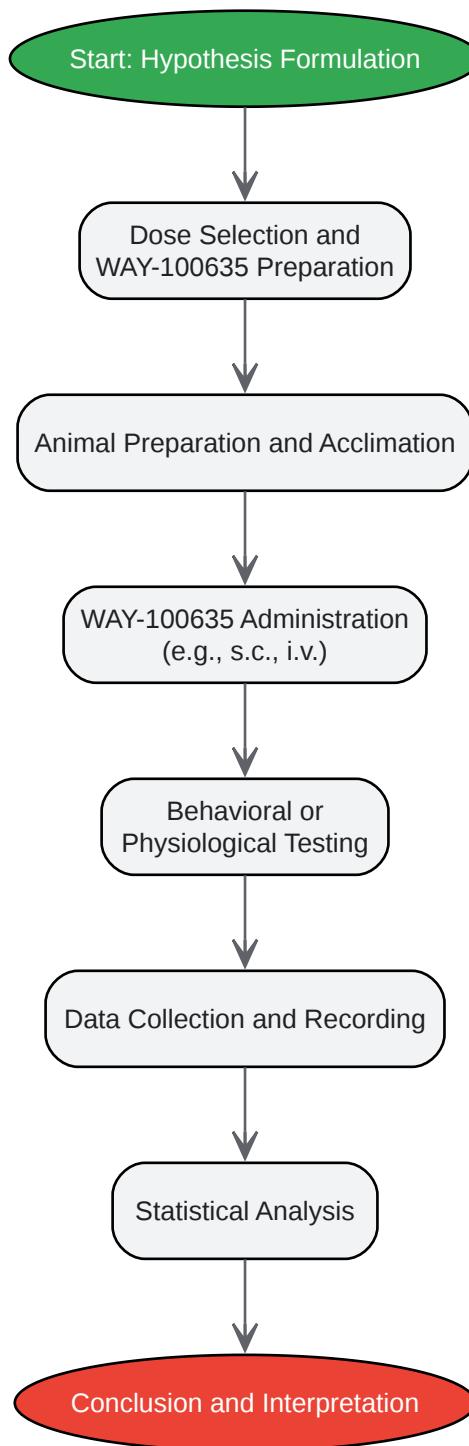
<sup>1</sup>HED calculated using the formula: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km). Km values used: Mouse (3), Rat (6), Guinea Pig (4.5), Cat (8), Human (37).

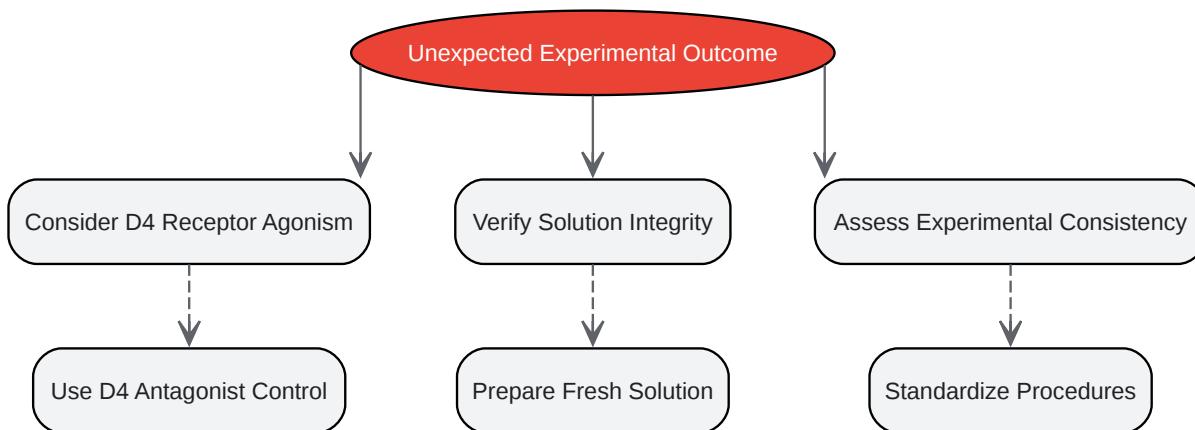
## Experimental Protocols

Below are detailed methodologies for common experimental procedures involving WAY-100635.

### Signaling Pathway of WAY-100635







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